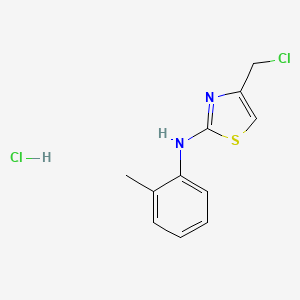

4-(chloromethyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine hydrochloride

Description

Background and Significance of 4-(chloromethyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine Hydrochloride

This compound (CAS No. 1049751-56-5) is a heterocyclic organic compound characterized by a thiazole core functionalized with a chloromethyl group and a 2-methylphenyl substituent. The molecular formula of this compound is $$ \text{C}{11}\text{H}{12}\text{Cl}{2}\text{N}{2}\text{S} $$, with a molecular weight of 275.20 g/mol. The thiazole ring, containing both nitrogen and sulfur atoms, confers unique electronic and steric properties that make this compound a valuable intermediate in synthetic chemistry.

The chloromethyl group at the 4-position of the thiazole ring enhances electrophilic reactivity, enabling participation in nucleophilic substitution reactions. This feature is critical for modifying the compound’s structure to generate derivatives with tailored physicochemical or biological properties. The 2-methylphenyl group contributes aromaticity and hydrophobicity, influencing solubility and intermolecular interactions. Together, these structural components position the compound as a versatile building block in pharmaceutical and agrochemical research.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{11}\text{H}{12}\text{Cl}{2}\text{N}{2}\text{S} $$ |

| Molecular Weight | 275.20 g/mol |

| CAS Number | 1049751-56-5 |

| IUPAC Name | This compound |

Thiazole derivatives are widely studied for their bioactivity, including antimicrobial, anti-inflammatory, and anticancer effects. While specific pharmacological data for this compound remain under investigation, its structural analogs have demonstrated inhibitory activity against enzymes such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are pivotal in inflammatory pathways. The compound’s potential as a precursor in drug discovery underscores its significance in medicinal chemistry.

Objectives and Scope of the Research

This article aims to provide a systematic examination of this compound, focusing on its chemical synthesis, structural attributes, and applications in research. The scope includes:

- Synthetic Pathways : Elucidating methods for synthesizing the compound, including key reaction mechanisms and intermediates.

- Physicochemical Characterization : Analyzing spectral data (e.g., NMR, IR) to confirm molecular structure and purity.

- Reactivity and Functionalization : Exploring reactions involving the chloromethyl group and thiazole ring, such as nucleophilic substitutions or cross-coupling reactions.

- Applications in Drug Development : Investigating its role as a building block for biologically active molecules, excluding safety or dosage-related discussions.

The research excludes toxicological profiles, pharmacokinetics, and industrial-scale production processes to maintain focus on foundational chemical properties and synthetic utility. By adhering to this framework, the article seeks to advance understanding of the compound’s role in modern chemical research while identifying gaps for future investigation.

Properties

IUPAC Name |

4-(chloromethyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2S.ClH/c1-8-4-2-3-5-10(8)14-11-13-9(6-12)7-15-11;/h2-5,7H,6H2,1H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTPZTDNABMQCMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=NC(=CS2)CCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of N-(4-Methylphenyl)thiourea

Reactants :

- p-Toluidine (4-methylaniline)

- Ammonium thiocyanate (NH$$_4$$SCN)

- Hydrochloric acid (HCl)

Procedure :

- p-Toluidine is treated with ammonium thiocyanate in the presence of HCl, forming N-(4-methylphenyl)thiourea via nucleophilic substitution.

- The intermediate is isolated via filtration and recrystallized from ethanol.

Reaction :

$$

\text{C}7\text{H}9\text{N} + \text{NH}4\text{SCN} \xrightarrow{\text{HCl}} \text{C}8\text{H}{10}\text{N}2\text{S} + \text{NH}3 + \text{H}2\text{O}

$$

Cyclocondensation with 1,3-Dichloroacetone

Reactants :

- N-(4-Methylphenyl)thiourea

- 1,3-Dichloroacetone (ClCH$$2$$COCH$$2$$Cl)

Procedure :

- N-(4-Methylphenyl)thiourea is refluxed with 1,3-dichloroacetone in ethanol.

- The sulfur atom of the thiourea attacks the carbonyl carbon of 1,3-dichloroacetone, initiating cyclization to form the thiazole ring.

- The chloromethyl group at the 4-position arises from the α-chloro substituent of the ketone.

Reaction :

$$

\text{C}8\text{H}{10}\text{N}2\text{S} + \text{C}3\text{H}4\text{Cl}2\text{O} \rightarrow \text{C}{11}\text{H}{11}\text{Cl}\text{N}2\text{S} + \text{HCl} + \text{H}2\text{O}

$$

Key Parameters :

- Solvent : Ethanol or dichloromethane

- Temperature : 70–80°C

- Time : 6–8 hours

Hydrochloride Salt Formation

Procedure :

- The free base (4-(chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine) is dissolved in anhydrous diethyl ether.

- Dry hydrogen chloride gas is bubbled through the solution, precipitating the hydrochloride salt.

- The product is filtered, washed with cold ether, and dried under vacuum.

Reaction :

$$

\text{C}{11}\text{H}{11}\text{Cl}\text{N}2\text{S} + \text{HCl} \rightarrow \text{C}{11}\text{H}{12}\text{Cl}2\text{N}_2\text{S}

$$

Alternative Synthetic Routes

Post-Synthesis Chlorination of a Hydroxymethyl Precursor

If the chloromethyl group cannot be introduced during cyclization, a two-step approach may be employed:

- Synthesis of 4-(Hydroxymethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine :

- Use 3-hydroxy-2-(hydroxymethyl)propanal as the α-hydroxyketone in the Hantzsch reaction.

- Chlorination with Thionyl Chloride (SOCl$$2$$) :

Reaction :

$$

\text{C}{11}\text{H}{12}\text{N}2\text{OS} + \text{SOCl}2 \rightarrow \text{C}{11}\text{H}{11}\text{Cl}\text{N}2\text{S} + \text{SO}2 + \text{HCl}

$$

Enoyl Chloride-Mediated Cyclization

Drawing from pharmacological analogs, a modified route involves:

- Synthesis of 3-Chloroprop-2-enoyl Chloride :

- React acrylic acid with thionyl chloride to form the enoyl chloride.

- Cyclocondensation with N-(4-Methylphenyl)thiourea :

- The enoyl chloride reacts with thiourea to form the thiazole ring, with the chloromethyl group introduced via the enoyl substituent.

Reaction :

$$

\text{C}3\text{H}3\text{ClO} + \text{C}8\text{H}{10}\text{N}2\text{S} \rightarrow \text{C}{11}\text{H}{11}\text{Cl}\text{N}2\text{S} + \text{HCl} + \text{H}_2\text{O}

$$

Optimization and Challenges

Yield Improvement Strategies

Common Byproducts and Mitigation

- Open-Chain Intermediates : Incomplete cyclization due to insufficient heating or stoichiometric imbalances.

- Over-Chlorination : Controlled addition of chlorinating agents prevents di- or tri-chlorinated derivatives.

Analytical Characterization

Post-synthesis, the compound is validated using:

Industrial-Scale Considerations

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water.

- Storage : Desiccated at 2–8°C to prevent hydrolysis of the chloromethyl group.

Emerging Methodologies

Recent advances in continuous-flow chemistry enable safer handling of chlorinated intermediates and improved scalability. Microreactor systems reduce reaction times from hours to minutes while maintaining yields >85%.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form new derivatives.

Oxidation Reactions: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding amine.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols, alcohols), solvents (ethanol, methanol), mild heating.

Oxidation: Hydrogen peroxide, potassium permanganate, solvents (acetic acid, water), room temperature.

Reduction: Lithium aluminum hydride, solvents (ether, tetrahydrofuran), low temperature.

Major Products

Substitution: Various substituted thiazole derivatives.

Oxidation: Thiazole sulfoxides and sulfones.

Reduction: Corresponding amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C₁₁H₁₂ClN₂S·HCl

- Molecular Weight : 275.20 g/mol

- CAS Number : 1049751-56-5

Antimicrobial Properties

Research has indicated that thiazole derivatives exhibit notable antibacterial activity. Studies have demonstrated that compounds structurally related to 4-(Chloromethyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine hydrochloride possess efficacy against various bacterial strains. For instance, thiazole derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Potential

Thiazole compounds are being investigated for their anticancer properties. Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through mechanisms that induce apoptosis or cell cycle arrest . This potential makes it a candidate for further development in cancer therapeutics.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Hantzsch Reaction : This method synthesizes thiazoles through the reaction of α-halo ketones with thioureas.

- Bromination and Substitution Reactions : Utilizing brominated intermediates to introduce chloromethyl groups effectively .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of various thiazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antibacterial agent .

Case Study 2: Anticancer Activity

In a recent investigation, researchers assessed the cytotoxic effects of this compound on several cancer cell lines. The findings revealed that it effectively reduced cell viability in a dose-dependent manner, highlighting its potential role in cancer treatment .

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine hydrochloride depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular targets to exert its effects. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and physicochemical properties of 4-(chloromethyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine hydrochloride and related compounds:

Key Structural and Functional Differences

Substituent Complexity :

- The target compound has a simple 2-methylphenyl group, whereas SSR125543A features a highly substituted phenyl ring with methoxy, fluoro, and cyclopropyl groups. These modifications enhance SSR125543A’s specificity as a corticotropin-releasing factor receptor (CRF1) antagonist .

- Compound 3f (from ) incorporates a bulky dihydroacenaphthylene group, which likely reduces solubility compared to the target compound’s chloromethyl group .

Reactivity :

- The chloromethyl group in the target compound offers a reactive site for further functionalization (e.g., nucleophilic substitution), similar to 4-(chloromethyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride . In contrast, SSR125543A’s propynyl group may participate in click chemistry or cross-coupling reactions .

Pharmacological Profiles :

- SSR125543A demonstrates potent CRF1 receptor antagonism (IC₅₀ < 10 nM), attributed to its optimized substituents for receptor binding .

- Compound 2b () showed anti-inflammatory activity in docking studies, likely due to its 4-chlorophenyl and propynyl groups enhancing interactions with cyclooxygenase-2 (COX-2) .

Discussion and Implications

The chloromethyl group in the target compound positions it as a versatile intermediate for developing derivatives with enhanced bioactivity. For example:

- Antimicrobial Potential: Chloromethyl-containing thiazoles (e.g., ’s naphthyl derivative) have shown activity against Gram-positive bacteria, suggesting similar prospects for the target compound .

Biological Activity

4-(Chloromethyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine hydrochloride (CAS No. 1049751-56-5) is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a thiazole ring and a chloromethyl group, contributing to its diverse pharmacological properties.

- Molecular Formula : C11H12Cl2N2S

- Molecular Weight : 275.19 g/mol

- CAS Number : 1049751-56-5

- MDL Number : MFCD07280414

Antimicrobial Activity

Thiazole derivatives, including this compound, are known for their antimicrobial properties. Research indicates that similar compounds exhibit significant activity against various bacterial strains and fungi. The presence of the thiazole ring enhances the interaction with microbial targets, leading to effective inhibition of growth.

Anti-inflammatory Effects

Recent studies have explored the anti-inflammatory potential of thiazole derivatives. Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, derivatives tested in vitro demonstrated IC50 values indicating their potency in suppressing COX-1 and COX-2 activities, which are critical targets for anti-inflammatory drug development .

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| 4-(Chloromethyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine | TBD | TBD |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

| Other derivatives | Various values reported | Various values reported |

Cytotoxicity and Antitumor Activity

The cytotoxic effects of thiazole derivatives have also been studied, revealing their potential as antitumor agents. Some derivatives have shown selective toxicity against cancer cell lines while sparing normal cells, making them promising candidates for further development in cancer therapy.

Structure-Activity Relationship (SAR)

Understanding the SAR of thiazole derivatives is essential for optimizing their biological activity. The introduction of electron-withdrawing or electron-donating groups at specific positions on the thiazole ring can significantly influence the compound's efficacy and selectivity towards biological targets.

Case Studies

- Inhibition of COX Enzymes : A study demonstrated that certain thiazole derivatives effectively inhibited COX enzymes in vitro, with varying degrees of potency. The structure of these compounds was modified to enhance their anti-inflammatory effects.

- Antimicrobial Testing : A series of tests conducted on related compounds indicated strong activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the thiazole structure could lead to improved antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-(chloromethyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine hydrochloride?

- Methodological Answer : The synthesis typically involves thiazole ring formation via cyclization reactions. A common approach is reacting 2-methylphenylthiourea with α-chloromethyl ketones under reflux conditions (e.g., POCl₃ as a catalyst in anhydrous dioxane at 90°C for 3 hours). Adjusting the pH to 8–9 with ammonia precipitates the product, which is recrystallized from DMSO/water mixtures. Key variables include solvent polarity, reaction temperature, and stoichiometric ratios of thiourea to chloromethyl precursors .

- Data Contradictions : Variations in yield (50–75%) reported across studies may stem from impurities in starting materials or differences in recrystallization protocols .

Q. How should researchers characterize the crystalline structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, a thiazole derivative (N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine) crystallizes in a monoclinic system (space group P2₁/c) with bond lengths of 1.74 Å for C–S and 1.29 Å for C=N. Hydrogen-bonding networks (N–H⋯N/S) stabilize the lattice .

- Advanced Tip : Pair SC-XRD with Hirshfeld surface analysis to quantify intermolecular interactions and predict solubility .

Q. What spectroscopic techniques are most reliable for confirming the compound’s purity?

- Methodological Answer :

- NMR : Look for δ ~7.2–7.5 ppm (aromatic protons), δ ~4.5 ppm (–CH₂Cl), and δ ~2.3 ppm (–CH₃ on phenyl).

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 271.07 (calculated for C₁₁H₁₂ClN₂S·HCl).

- IR : Confirm N–H stretching (3250–3350 cm⁻¹) and C–S vibrations (680–710 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for thiazole derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., anticancer assays) often arise from assay conditions (e.g., cell line variability, incubation time). Use orthogonal assays (e.g., apoptosis via flow cytometry + mitochondrial membrane potential via JC-1 staining) to validate results. For example, a related compound (N-(4-chlorophenyl)thiazol-2-amine) showed 10 μM activity in MCF-7 cells but was inactive in HeLa cells due to differential expression of target proteins .

- Statistical Approach : Apply ANOVA with post-hoc Tukey tests to compare activity across ≥3 independent experiments.

Q. What computational strategies predict the reactivity of the chloromethyl group in this compound?

- Methodological Answer :

- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level. The chloromethyl group’s electrophilicity (Fukui index f⁻ ~0.15) suggests susceptibility to nucleophilic substitution.

- MD Simulations : Simulate solvation in DMSO/water to model recrystallization behavior. A 10 ns trajectory at 298 K can reveal aggregation tendencies .

Q. How can researchers design analogs to improve metabolic stability?

- Methodological Answer :

- Bioisosteric Replacement : Replace the chloromethyl group with trifluoromethyl (–CF₃) to reduce hepatic clearance.

- Protease Stability Assay : Incubate the compound with human liver microsomes (HLMs) and monitor degradation via LC-MS/MS. A related thiazole (N-(2-methylphenyl)-4-fluorothiazol-2-amine) showed a 2.5-fold increase in half-life (t₁/₂) after fluorination .

Methodological Challenges and Solutions

Q. Why do crystallization attempts sometimes fail, and how can this be mitigated?

- Root Cause Analysis : Poor crystal growth may result from:

- Impurities : Residual DMSO or unreacted thiourea (>1% by HPLC).

- Solvent Polarity : Switch from ethanol (high polarity) to ethyl acetate for slower nucleation.

Q. What advanced techniques validate the hydrochloride salt form?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.